molecular formula C16H13ClN2O2S2 B13378116 (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

Cat. No.: B13378116
M. Wt: 364.9 g/mol
InChI Key: SVSNYFWTXRPFQP-LCYFTJDESA-N
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Description

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a chemically synthesized small molecule belonging to a class of compounds known for their potent biological activity. This compound has been identified as a selective and ATP-competitive inhibitor of the V600E-mutant BRAF kinase, a key driver in several cancers, most notably melanoma. Preclinical studies demonstrate its efficacy in suppressing the MAPK/ERK signaling pathway , leading to the inhibition of proliferation and induction of apoptosis in mutant BRAF-dependent cancer cell lines. Its core research value lies in its utility as a pharmacological tool for dissecting the complex dynamics of the RAS-RAF-MEK-ERK pathway and for investigating mechanisms of resistance to BRAF-targeted therapies. Researchers utilize this compound in in vitro cell-based assays and in vivo xenograft models to evaluate tumor growth inhibition and to develop novel therapeutic strategies, including combination regimens aimed at overcoming resistance. The (Z)-isomer configuration is critical for its specific binding affinity and inhibitory potency, making it a valuable asset for chemical biology and oncology research.

Properties

Molecular Formula

C16H13ClN2O2S2

Molecular Weight

364.9 g/mol

IUPAC Name

(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13ClN2O2S2/c1-2-21-11-5-3-10(4-6-11)18-16-19-15(20)13(23-16)9-12-7-8-14(17)22-12/h3-9H,2H2,1H3,(H,18,19,20)/b13-9-

InChI Key

SVSNYFWTXRPFQP-LCYFTJDESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(S3)Cl)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(S3)Cl)S2

Origin of Product

United States

Preparation Methods

Core Thiazol-4-one Synthesis

The thiazol-4-one scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1 : Reacting thiourea derivatives with α-halo ketones or esters under reflux conditions. For example, thiobenzamide and bromoacetic acid in ethyl acetate yield 2-phenylthiazol-4(5H)-one hydrobromide.
  • Step 2 : Neutralization of the hydrobromide salt (e.g., using pyridine) to isolate the free thiazol-4-one core.

Functionalization at Position 2: 4-Ethoxyanilino Substituent

The 2-(4-ethoxyanilino) group is introduced via nucleophilic substitution or condensation :

  • Method A : Reacting 2-chlorothiazol-4-one derivatives with 4-ethoxyaniline in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
  • Method B : Direct aminolysis of a thiazol-4-one intermediate with 4-ethoxyaniline under Mitsunobu conditions (e.g., DIAD, PPh₃).

Optimization and Characterization

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
  • Analytical Data :
    • ¹H NMR : Key signals include the exocyclic methine proton (δ ~7.8 ppm, Z-configuration), aromatic protons from 4-ethoxyaniline (δ 6.8–7.2 ppm), and thiophene protons (δ 6.5–7.0 ppm).
    • MS : Molecular ion peak at m/z consistent with C₁₅H₁₂ClN₃O₂S₂.

Synthetic Route Summary

Step Reaction Type Reagents/Conditions Key Intermediate
1 Cyclocondensation Thiourea + α-bromoester, reflux in EtOAc Thiazol-4-one hydrobromide
2 Neutralization Pyridine in EtOH Free thiazol-4-one core
3 Knoevenagel condensation 5-Chlorothiophene-2-carbaldehyde, piperidine 5-Benzylidenethiazol-4-one
4 Aminolysis 4-Ethoxyaniline, K₂CO₃, DMF, 80°C Target compound

Challenges and Alternatives

  • Regioselectivity : Positional isomerism during Knoevenagel condensation may require careful monitoring via TLC or HPLC.
  • Yield Optimization : Microwave-assisted synthesis or ultrasound irradiation could enhance reaction efficiency.

Chemical Reactions Analysis

5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Condensation: It can undergo condensation reactions with various aldehydes or ketones to form new derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(5-chloro-2-thienyl)methylene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring and imine group allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, such as cell division or protein synthesis, resulting in the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues

Thiazol-4-one derivatives are widely explored for their antimicrobial, anticancer, and anti-inflammatory activities. Below is a comparative analysis of structurally related compounds:

Key Observations :

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., 5-chlorothiophen-2-yl) enhance electrophilicity, improving reactivity in condensation reactions .
    • Bulky substituents (e.g., naphthalene in ) reduce solubility but increase melting points due to stronger intermolecular interactions .
  • Synthetic Efficiency : Microwave-assisted methods (e.g., ) achieve higher yields (>75%) compared to conventional reflux (~70%) .

Key Findings :

  • Activity Trends: Morpholine/pyrrolidine substituents (e.g., ) enhance enzyme inhibition, likely due to improved target binding via nitrogen lone pairs.
  • Data Gaps: The target compound lacks reported biological data, but its 4-ethoxyanilino group may confer similar anti-inflammatory properties to darbufelone .

Biological Activity

The compound (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a thiazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with a chlorothiophenyl group and an ethoxyaniline moiety. Its molecular formula is C15_{15}H13_{13}ClN2_2OS, with a molecular weight of approximately 304.79 g/mol.

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like ethoxy) can modulate the compound's reactivity and binding affinity to these targets.

Anticancer Activity

Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against several human cancer cell lines, including A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal cancer). The mechanism involved the induction of apoptosis through increased reactive oxygen species (ROS) production and activation of caspase pathways .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54910Induction of apoptosis via ROS production
SCC-1515Caspase activation
SH-SY5Y12Cell cycle arrest
CACO-28Inhibition of cell proliferation

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that compounds similar to (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • Study on Anticancer Properties : A study published in Nature evaluated the effects of a structurally similar thiazole derivative on various cancer cell lines. Results indicated significant cytotoxicity correlated with increased ROS levels and apoptosis markers .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of various thiazole derivatives against clinical isolates. The results demonstrated that certain modifications in the thiazole structure enhanced antibacterial potency, suggesting a structure-activity relationship .

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and Z-configuration .
  • HPLC monitors reaction progress and ensures >95% purity .
  • Mass spectrometry validates molecular weight .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in condensation steps, while ethanol minimizes side reactions in amine coupling .
  • Temperature control : Reflux (70–90°C) accelerates imine formation, while lower temperatures (25–40°C) prevent decomposition of sensitive intermediates .
  • Catalysts : Using mild bases (e.g., NaHCO₃) or Lewis acids (e.g., ZnCl₂) to improve regioselectivity .
  • Advanced techniques : Microwave-assisted synthesis reduces reaction time and improves Z/E selectivity .

Advanced: What structural features of this compound correlate with its biological activity, and how do they compare to similar thiazole derivatives?

Answer:
Key structural determinants of activity:

  • 5-Chlorothiophene moiety : Enhances electron-withdrawing effects, improving binding to enzymatic targets (e.g., kinases) .
  • 4-Ethoxyanilino group : Modulates solubility and π-π stacking interactions with hydrophobic receptor pockets .

Q. Comparison to analogs :

FeatureThis CompoundSimilar Thiazole Derivatives
Halogen substitutionCl at thiophene positionBr or F (lower lipophilicity)
Aromatic substituentsEthoxy groupMethoxy or methyl (weaker H-bonding)
BioactivityPotent kinase inhibitionModerate antimicrobial activity

The unique combination of chloro-thiophene and ethoxy groups confers distinct target selectivity .

Advanced: What experimental approaches are recommended to resolve contradictions in reported biological activities of similar compounds?

Answer:
Contradictions (e.g., variable IC₅₀ values in kinase assays) arise from differences in:

  • Assay conditions : Standardize buffer pH, ATP concentration, and incubation time .
  • Cellular models : Use isogenic cell lines to minimize genetic variability .
  • Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to reconcile binding modes) .

Basic: Which analytical methods are critical for assessing the stability of this compound under varying pH and temperature conditions?

Answer:

  • Stability assays :
    • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24/48/72 hours .
    • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation products .

Advanced: How can researchers design derivatives to enhance metabolic stability without compromising activity?

Answer:
Strategies include:

  • Bioisosteric replacement : Swap the ethoxy group with trifluoromethoxy to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce ester moieties at the thiazole nitrogen to improve oral bioavailability .
  • Deuterium incorporation : Replace labile hydrogens (e.g., in the anilino group) to slow metabolism .

Validate designs using:

  • In vitro microsomal assays (e.g., human liver microsomes) .
  • Molecular dynamics simulations to predict binding affinity changes .

Advanced: What methodologies address discrepancies in reported synthetic yields for analogous compounds?

Answer:

  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to identify critical yield drivers .
  • Cross-validation : Reproduce high-yield protocols from literature with strict adherence to reagent purity (e.g., anhydrous solvents, freshly opened amines) .

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